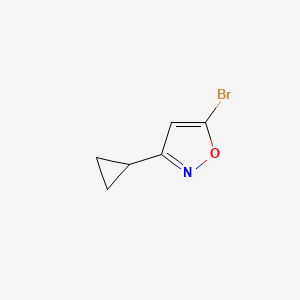

5-bromo-3-cyclopropyl-1,2-oxazole

Description

Properties

IUPAC Name |

5-bromo-3-cyclopropyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c7-6-3-5(8-9-6)4-1-2-4/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTZMQMBGMFQFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301299843 | |

| Record name | Isoxazole, 5-bromo-3-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301299843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263378-59-1 | |

| Record name | Isoxazole, 5-bromo-3-cyclopropyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoxazole, 5-bromo-3-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301299843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3-cyclopropyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 3 Cyclopropyl 1,2 Oxazole and Its Analogues

Metal-Free Synthetic Routes to Substituted 1,2-Oxazoles

The development of metal-free synthetic methods is a cornerstone of green chemistry, offering pathways to complex molecules while avoiding the cost, toxicity, and challenging removal of metal catalysts. For substituted 1,2-oxazoles, several powerful metal-free strategies have emerged.

1,3-Dipolar Cycloaddition Reactions in Isoxazole (B147169) Formation

The 1,3-dipolar cycloaddition is a fundamental and widely employed method for constructing five-membered heterocyclic rings like isoxazoles. wikipedia.org This reaction typically involves the combination of a nitrile oxide (the 1,3-dipole) and an alkene or alkyne (the dipolarophile) to form an isoxazoline (B3343090) or isoxazole, respectively. wikipedia.orgnih.gov The synthesis of the 3,5-disubstituted isoxazole core, central to the structure of 5-bromo-3-cyclopropyl-1,2-oxazole, is frequently achieved through this pathway. nih.gov

A common route generates the reactive nitrile oxide intermediate in situ from precursors such as aldoximes or hydroximoyl halides. nih.govresearchgate.net For instance, the dehydrohalogenation of a hydroximoyl chloride in the presence of a base yields a nitrile oxide, which can then react with a suitable alkyne. nih.gov To synthesize a 3-cyclopropyl-1,2-oxazole core, one could envision the reaction of cyclopropyl-substituted nitrile oxide with an alkyne, or more commonly, the reaction of a nitrile oxide with cyclopropylacetylene. Subsequent bromination would then yield the target compound.

Recent advancements have focused on performing these cycloadditions under solvent-free or greener conditions. Mechanochemical methods, such as ball-milling, have been successfully used to synthesize 3,5-isoxazoles from terminal alkynes and hydroxyimidoyl chlorides, sometimes eliminating the need for a catalyst entirely. nih.gov

Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

| 1,3-Dipole Precursor | Dipolarophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Hydroxyimidoyl Chlorides | Terminal Alkynes | Ball-milling, catalyst-free | 3,5-Disubstituted Isoxazoles | nih.gov |

| Substituted Aldoximes | Alkynes | tert-Butyl nitrite (B80452), conventional heating | 3,5-Disubstituted Isoxazoles | organic-chemistry.org |

| Halogenoximes | CF3-substituted Alkenes | One-pot, metal-free | 5-Trifluoromethylisoxazoles | researchgate.net |

| 2-Chloro-2-(hydroxyimino)acetate | Carbo- or heterocyclic alkenes | Metal-free, regioselective | Fused or spirocyclic isoxazolines | researchgate.net |

Oxidative Cyclization Strategies

Oxidative cyclization offers an alternative, powerful approach to the 1,2-oxazole ring system, often proceeding under metal-free conditions. These reactions construct the heterocyclic ring by forming a key C-O or N-O bond via an oxidation step.

One notable metal-free method involves the use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA). nsf.gov While often applied to the synthesis of 1,3-oxazoles and oxazolines from N-allylamides, related principles can be adapted for isoxazole synthesis. nsf.gov Another significant metal-free approach is the iodine-catalyzed tandem oxidative cyclization, which has been used to prepare 2,5-disubstituted 1,3-oxazoles from aromatic aldehydes, showcasing the utility of iodine as a versatile catalyst in heterocycle synthesis. nih.gov

A facile metal-free strategy for isoxazoles involves the oxidative heterocyclization of readily available amines and tert-butyl nitrite with alkynes. This method is highly efficient, regiospecific, and tolerates a wide array of functional groups under mild conditions. organic-chemistry.org Similarly, a Csp³-H bond functionalization of ketones with tert-butyl nitrite, followed by a 1,3-dipolar cycloaddition with an alkyne, provides a metal-free route to diverse oxazole (B20620) derivatives. organic-chemistry.org

Advanced Synthetic Techniques for Stereoselective and Regioselective Functionalization

Beyond the initial construction of the isoxazole ring, its selective functionalization is key to creating specific target molecules like 5-bromo-3-cyclopropyl-1,2-oxazole. Advanced techniques now allow for precise control over where and how new functional groups are introduced.

Regioselective functionalization of the oxazole scaffold can be achieved through directed metalation. acs.org This involves using a directing group to position a metalating agent at a specific carbon atom, which can then be quenched with an electrophile. For the synthesis of a 5-bromo derivative, a common strategy would involve the initial synthesis of the 3-cyclopropyl-1,2-oxazole ring followed by regioselective bromination at the C5 position, which is often susceptible to electrophilic substitution.

Applications of Specific Reagents and Catalytic Systems

A diverse toolkit of reagents and catalysts has been developed for the functionalization of oxazole and isoxazole rings. For regioselective functionalization, TMP (2,2,6,6-tetramethylpiperidyl) bases of magnesium and zinc (e.g., TMPMgCl·LiCl or TMPZnCl·LiCl) have proven effective. These bases can deprotonate the oxazole ring at specific positions, creating organometallic intermediates that react with various electrophiles to yield highly functionalized products. acs.org

Palladium-catalyzed cross-coupling reactions are also a mainstay for functionalizing halo-oxazoles. researchgate.net For instance, a pre-formed 5-bromo-3-cyclopropyl-1,2-oxazole could undergo Suzuki, Stille, or other coupling reactions to introduce a wide variety of substituents at the C5 position, demonstrating the versatility of the bromine atom as a synthetic handle. Palladium catalysis has also been instrumental in direct C-H bond functionalization, allowing for the arylation of azoles without prior halogenation. researchgate.net

Gold catalysts have been shown to enable highly regioselective [3+2]-cycloaddition reactions between N-nucleophilic 1,3-N,O-dipole equivalents and unsymmetrical internal alkynes, providing a convergent route to polysubstituted oxazoles. rsc.org

Table 2: Reagents for Regio- and Stereoselective Synthesis

| Reagent/Catalyst | Transformation | Selectivity | Reference |

|---|---|---|---|

| TMPMgCl·LiCl / TMPZnCl·LiCl | Directed metalation/functionalization of oxazole | Regioselective | acs.org |

| Palladium Acetate (Pd(OAc)₂) | Direct C-H arylation of azoles | Regioselective | researchgate.net |

| Gold (Au) Catalysts | Intermolecular [3+2]-cycloaddition | Regioselective | rsc.org |

| Calcium Triflate (Ca(OTf)₂) | Cyclization of propargyl alcohols with thioamides | Chemo- and Stereoselective | nih.gov |

Exploration of Chemo- and Regioselectivity in Different Synthetic Conditions

The outcome of a synthetic reaction is often highly dependent on the chosen conditions, such as solvent, temperature, and catalyst. The study of chemo- and regioselectivity aims to understand and control these outcomes.

In the synthesis of 1,2-oxazoles from β-enamino ketoesters and hydroxylamine (B1172632) hydrochloride, the formation of specific regioisomers is a key challenge that can be controlled by the synthetic design of the starting materials. nih.gov The inherent electronic and steric properties of the reactants in 1,3-dipolar cycloadditions also play a crucial role in determining regioselectivity. wikipedia.org

The choice of catalyst and reaction conditions can dramatically influence selectivity. For example, in the synthesis of thiazoles (a related heterocycle) from precursors containing both double and triple bonds, Ca(OTf)₂ was found to chemoselectively promote cyclization involving the alkyne over the alkene. nih.gov Furthermore, this reaction exhibited time-dependent selectivity, yielding a kinetic product initially, which then isomerized to a more stable thermodynamic product over time. nih.gov Such principles are broadly applicable in heterocyclic synthesis.

In directed metalation, the choice of the base and the subsequent electrophile can control the regioselective functionalization of a molecule. acs.org The study of reaction conditions is therefore paramount for developing efficient and selective syntheses of complex molecules like 5-bromo-3-cyclopropyl-1,2-oxazole. mdpi.com

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 3 Cyclopropyl 1,2 Oxazole

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom at the C5 position of the 1,2-oxazole ring is susceptible to displacement by various nucleophiles. This reactivity is primarily facilitated through two major pathways: palladium-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic aromatic substitution (SNAr).

Diversity of Nucleophiles and Reaction Conditions

The versatility of 5-bromo-3-cyclopropyl-1,2-oxazole as a synthetic building block is demonstrated by its reactivity with a range of nucleophiles under specific, often catalyzed, conditions.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the bromo-oxazole with an organoboron compound, typically a boronic acid or its ester. These reactions are catalyzed by a palladium(0) complex in the presence of a base. The reaction is tolerant of a wide variety of functional groups on the boronic acid partner. nih.gov

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds. Primary and secondary amines can be coupled with 5-bromo-3-cyclopropyl-1,2-oxazole in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. organic-chemistry.orgnih.gov This reaction is instrumental in the synthesis of various amino-substituted heterocycles.

The following interactive table summarizes typical conditions for these cross-coupling reactions based on analogous bromo-heterocyclic systems.

| Reaction Type | Nucleophile | Catalyst/Ligand | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura | Aryl/Heteroarylboronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ | Toluene or DME | 80-110 |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP or XPhos | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80-120 |

Nucleophilic Aromatic Substitution (SNAr):

Direct displacement of the bromine by strong nucleophiles can also occur, although it is generally less common for bromo-heterocycles compared to their nitro- or other strongly activated counterparts. The electron-withdrawing nature of the 1,2-oxazole ring can facilitate this type of reaction with potent nucleophiles like alkoxides or thiolates under forcing conditions.

Mechanistic Pathways of Bromine Displacement

The displacement of the bromine atom from the 1,2-oxazole ring proceeds through distinct mechanistic pathways depending on the reaction type.

Mechanism of Palladium-Catalyzed Cross-Coupling:

The catalytic cycle for reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings generally involves three key steps:

Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-bromine bond of 5-bromo-3-cyclopropyl-1,2-oxazole, forming a palladium(II) intermediate.

Transmetalation (for Suzuki-Miyaura) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): In the Suzuki reaction, the boronic acid, activated by the base, transfers its organic group to the palladium center. In the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by the base to form a palladium-amido complex.

Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product.

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

The SNAr mechanism is a two-step process:

Addition: The nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electron-deficient 1,2-oxazole ring.

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the oxazole (B20620) ring is restored, yielding the substituted product.

Electrophilic Aromatic Substitution on the 1,2-Oxazole Ring System

While the 1,2-oxazole ring is generally considered electron-deficient and therefore less reactive towards electrophiles than benzene, electrophilic substitution can occur, primarily at the C4 position. The regiochemical outcome is governed by the combined electronic effects of the bromo and cyclopropyl (B3062369) substituents.

Directing Effects of the Cyclopropyl and Bromo Substituents

Cyclopropyl Group (C3): The cyclopropyl group is known to be electron-donating through its sigma bonds, which have some π-character. This donation of electron density can activate the ring towards electrophilic attack. In heterocyclic systems, it generally directs incoming electrophiles to the adjacent positions.

Bromo Group (C5): The bromine atom exerts two opposing effects: it is electron-withdrawing through induction (deactivating) but can donate electron density through resonance (ortho-, para-directing). In the context of the 1,2-oxazole ring, its deactivating inductive effect further reduces the ring's reactivity.

Regioselectivity and Electronic Influences

The most likely position for electrophilic attack on 5-bromo-3-cyclopropyl-1,2-oxazole is the C4 position. This is because the C4 is the only available position on the ring, and it is activated by the adjacent electron-donating cyclopropyl group. The bromine at C5, while a deactivator, would also direct an incoming electrophile to the C4 position (ortho to the bromine). Therefore, the directing effects of both substituents are aligned towards the C4 position. Studies on other 5-substituted oxazoles have shown a high regioselectivity for bromination at the C4 position. acs.org

Oxidation and Reduction Processes Involving the Oxazole Core and Cyclopropyl Moiety

The 5-bromo-3-cyclopropyl-1,2-oxazole molecule can undergo various oxidation and reduction reactions, which may affect the oxazole ring, the cyclopropyl group, or both.

Reduction Reactions:

Reductive Ring Cleavage: A characteristic reaction of the isoxazole (B147169) ring is its reductive cleavage. The weak N-O bond is susceptible to scission under various reducing conditions. Reagents such as molybdenum hexacarbonyl [Mo(CO)₆] in the presence of water, or low-valent titanium reagents, can induce the reductive cleavage of the N-O bond in isoxazoles to yield β-amino enones. researchgate.netrsc.orgrsc.org

Debromination: The bromine atom can be removed via catalytic hydrogenation (e.g., H₂, Pd/C) or with reducing agents like metal hydrides, although ring reduction or cleavage might compete.

Oxidation Reactions:

Oxidation of the Cyclopropyl Group: The cyclopropyl group is generally stable to oxidation. However, under harsh oxidative conditions, or in the presence of specific enzymatic systems, the cyclopropane (B1198618) ring can be opened. For instance, in metabolic studies of related compounds, hydroxylation of a cyclopropyl ring has been observed.

Oxidation of the Oxazole Ring: The 1,2-oxazole ring itself is relatively resistant to oxidation. However, strong oxidizing agents could potentially lead to degradation of the ring system. In some cases, functionalization of the ring can occur, for example, through electrophilic fluorination with ring-opening. researchgate.net

The following table provides a summary of potential redox reactions based on the reactivity of analogous structures.

| Reaction Type | Reagent | Moiety Affected | Potential Product |

| Reductive Ring Cleavage | Mo(CO)₆ / H₂O | Isoxazole Ring | β-amino enone |

| Reductive Ring Cleavage | Ti(Oi-Pr)₄ / EtMgBr | Isoxazole Ring | β-enaminoketone |

| Debromination | H₂, Pd/C | Bromo Group | 3-cyclopropyl-1,2-oxazole |

| Oxidation | Strong Oxidants (e.g., KMnO₄) | Cyclopropyl Group/Ring | Ring-opened or degraded products |

Cycloaddition Reactions of the 1,2-Oxazole Ring

The 1,2-oxazole ring can participate in cycloaddition reactions, acting as a diene component. However, its aromatic character can render it less reactive than corresponding open-chain dienes. The presence of substituents on the ring significantly influences its reactivity.

Oxazoles can undergo [4+2] Diels-Alder cycloadditions with dienophiles. These reactions are often facilitated by Lewis or Brønsted acid catalysis, which activates the oxazole by protonating or coordinating to the nitrogen atom. This activation lowers the energy of the LUMO of the oxazole diene system, making it more susceptible to attack by the HOMO of the dienophile. nih.gov

While no specific Diels-Alder reactions of 5-bromo-3-cyclopropyl-1,2-oxazole have been reported, the general mechanism for oxazoles involves an initial cycloaddition to form a bicyclic adduct. This adduct is often unstable and can undergo a retro-Diels-Alder reaction or, more synthetically useful, rearrange to form substituted pyridines. The reaction of an oxazole with an alkene, for instance, can lead to a 3-hydroxypyridine (B118123) derivative after elimination of a small molecule.

The general transformation of an oxazole to a pyridine (B92270) via a Diels-Alder reaction is depicted below: Oxazole + Dienophile → Bicyclic Adduct → Substituted Pyridine

In the case of 5-bromo-3-cyclopropyl-1,2-oxazole, the bromine atom at the C5 position and the cyclopropyl group at the C3 position would be expected to influence the regioselectivity and rate of the reaction.

The synthesis of fused heterocyclic systems containing an isoxazole ring is an active area of research, with applications in medicinal chemistry and materials science. These systems are often prepared through intramolecular cycloadditions or condensation reactions. mdpi.comnih.gov

For instance, intramolecular [3+2] cycloaddition of a nitrile oxide with an alkene is a common method for constructing isoxazole-fused rings. mdpi.com While this does not directly involve the pre-formed isoxazole ring of 5-bromo-3-cyclopropyl-1,2-oxazole as a starting material, it highlights a key strategy for accessing such fused systems.

Another approach involves the reaction of a substituted isoxazole with a bifunctional reagent. For example, the reaction of 3-aryl-4-formyl-5-chloro-isoxazoles with 1,2-diamines can lead to the formation of isoxazole-fused benzodiazepines. tandfonline.com This suggests that 5-bromo-3-cyclopropyl-1,2-oxazole, with its reactive bromo-substituent, could potentially be a precursor for fused systems through nucleophilic substitution followed by cyclization.

A hypothetical reaction scheme for the formation of a fused system from 5-bromo-3-cyclopropyl-1,2-oxazole is presented below:

| Reactant | Reagent | Potential Fused Product |

| 5-bromo-3-cyclopropyl-1,2-oxazole | o-phenylenediamine | A benzimidazole-fused isoxazole derivative |

| 5-bromo-3-cyclopropyl-1,2-oxazole | 2-aminothiophenol | A benzothiazole-fused isoxazole derivative |

This table represents hypothetical transformations based on the known reactivity of similar heterocyclic systems.

Influence of the Cyclopropyl Group on the Reactivity and Stability of the Oxazole Ring

The cyclopropyl group at the C3 position of the isoxazole ring is expected to exert both electronic and steric effects on the molecule's reactivity.

Electronically, the cyclopropyl group can donate electron density to the isoxazole ring through its "bent" bonds, which have some π-character. This can influence the electron density at various positions of the ring, potentially affecting its susceptibility to electrophilic or nucleophilic attack.

Sterically, the cyclopropyl group can hinder the approach of reagents to the C3 and N2 positions of the isoxazole ring. This steric hindrance can affect the rate and regioselectivity of reactions involving these positions.

Furthermore, under certain reaction conditions, particularly those involving radicals or strong acids, the strained cyclopropane ring itself can undergo ring-opening reactions. For example, aryl cyclopropyl ketones have been shown to undergo photocatalytic ring-opening to form a distonic radical anion, which can then participate in cycloadditions. nih.gov While this is a reaction of the cyclopropyl ketone and not the isoxazole itself, it suggests that the cyclopropyl group in 5-bromo-3-cyclopropyl-1,2-oxazole might be susceptible to similar transformations under specific energetic conditions.

Detailed Mechanistic Elucidation of Key Transformation Pathways

Given the absence of specific studies on 5-bromo-3-cyclopropyl-1,2-oxazole, a detailed mechanistic elucidation of its key transformations is speculative. However, we can infer potential pathways based on related systems.

One of the fundamental reactions of the isoxazole ring is its cleavage under various conditions. Photochemical irradiation of isoxazoles can lead to isomerization to oxazoles or fragmentation. nih.gov Mechanistic studies on the photochemical rearrangement of 3,5-dimethylisoxazole (B1293586) have identified several pathways, including an internal cyclization-isomerization path and a ring contraction-ring expansion path. nih.gov

Reductive cleavage of the N-O bond in the isoxazole ring is another common transformation, often leading to β-amino enones. This reactivity is harnessed in various synthetic applications. The mechanism typically involves the addition of an electron to the isoxazole ring, followed by cleavage of the weak N-O bond.

The deprotonation of isoxazole has also been studied, revealing that the site of deprotonation influences the subsequent reactivity. Deprotonation at C5 or C4 yields the corresponding stable isoxazolide anions, while deprotonation at C3 can trigger cleavage of the O-N bond and ring-opening. nsf.gov In 5-bromo-3-cyclopropyl-1,2-oxazole, the presence of the electron-withdrawing bromine atom would likely increase the acidity of the C4 proton.

A summary of potential mechanistic pathways for transformations of the isoxazole ring is provided in the table below:

| Transformation | Proposed Intermediate | Key Mechanistic Steps |

| Photochemical Isomerization | Azirine intermediate | N-O bond cleavage, rearrangement |

| Reductive Ring Cleavage | Radical anion | Electron transfer, N-O bond scission |

| Base-Induced Ring Opening | C3-carbanion | Deprotonation at C3, N-O bond cleavage |

This table is a generalized representation of isoxazole reactivity and may not be fully representative of the specific behavior of 5-bromo-3-cyclopropyl-1,2-oxazole.

Advanced Spectroscopic Characterization of 5 Bromo 3 Cyclopropyl 1,2 Oxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopic Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of 5-bromo-3-cyclopropyl-1,2-oxazole is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic proton on the isoxazole (B147169) ring (H-4) is anticipated to appear as a singlet in the downfield region, typically around δ 6.0-7.0 ppm. This chemical shift is characteristic of protons on electron-deficient heterocyclic rings. researchgate.net

The cyclopropyl (B3062369) group presents a more complex set of signals in the upfield region of the spectrum. Due to the strained nature of the three-membered ring, these protons often experience unique shielding effects, causing them to resonate at unusually high field, typically between δ 0.2 and 2.0 ppm. researchgate.net The methine proton (H-1') directly attached to the isoxazole ring would appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The four methylene protons (H-2' and H-3') would likely appear as two separate multiplets, further complicated by both geminal and vicinal coupling.

Illustrative ¹H NMR Data for 5-bromo-3-cyclopropyl-1,2-oxazole

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-4 | ~6.45 | s (singlet) |

| H-1' | ~1.95 | m (multiplet) |

| H-2', H-3' | ~1.10 | m (multiplet) |

Note: This table is illustrative and based on typical chemical shift values for similar structural motifs. Actual experimental values may vary.

Carbon (¹³C) NMR Spectroscopic Analysis and Carbon Connectivity

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 5-bromo-3-cyclopropyl-1,2-oxazole, six distinct carbon signals are expected. The carbons of the isoxazole ring are significantly deshielded and appear at lower field. The C3 carbon, bonded to the nitrogen and the cyclopropyl group, and the C5 carbon, bonded to the bromine atom, would have characteristic chemical shifts. Studies on 3,5-disubstituted isoxazoles show that the C3 and C5 carbons typically resonate in the range of δ 160-175 ppm, while the C4 carbon appears much further upfield, often around δ 100-110 ppm. researchgate.netresearchgate.net The bromine atom attached to C5 is expected to shift its resonance to a higher field (lower ppm value) compared to an unsubstituted carbon.

The cyclopropyl carbons resonate in the upfield region, typically below δ 20 ppm, with the methine carbon (C-1') appearing at a slightly lower field than the methylene carbons (C-2' and C-3').

Illustrative ¹³C NMR Data for 5-bromo-3-cyclopropyl-1,2-oxazole

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 | ~165.0 |

| C4 | ~103.5 |

| C5 | ~158.0 |

| C-1' | ~12.5 |

Note: This table is illustrative and based on typical chemical shift values for similar structural motifs. Actual experimental values may vary.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Comprehensive Structural Elucidation

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For 5-bromo-3-cyclopropyl-1,2-oxazole, a COSY spectrum would show a clear correlation between the cyclopropyl methine proton (H-1') and the cyclopropyl methylene protons (H-2'/H-3'). This confirms the integrity of the cyclopropyl ring system. The absence of a correlation from the H-4 proton would confirm it is an isolated spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. An HSQC spectrum would definitively link the ¹H and ¹³C NMR signals, for instance, showing a cross-peak between the signal at ~6.45 ppm (H-4) and the carbon signal at ~103.5 ppm (C-4), as well as linking the respective cyclopropyl proton and carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular fragments. Key HMBC correlations for confirming the structure of 5-bromo-3-cyclopropyl-1,2-oxazole would include:

A correlation from the cyclopropyl methine proton (H-1') to the isoxazole ring carbon C3.

Correlations from the cyclopropyl methylene protons (H-2'/H-3') to both C3 and the cyclopropyl methine carbon C-1'.

A correlation from the isoxazole H-4 proton to both C3 and C5. These correlations are unequivocal proof of the substitution pattern on the isoxazole ring.

Application of NMR for Regioselectivity and Conformational Analysis

The synthesis of 3,5-disubstituted isoxazoles can sometimes yield a mixture of regioisomers. NMR spectroscopy is the definitive method to distinguish between 5-bromo-3-cyclopropyl-1,2-oxazole and its isomer, 3-bromo-5-cyclopropyl-1,2-oxazole. rsc.orgacs.org Long-range HMBC correlations are particularly decisive. In the case of 5-bromo-3-cyclopropyl-1,2-oxazole, the cyclopropyl protons would show a key correlation to the C3 carbon of the isoxazole ring. Conversely, for the 3-bromo-5-cyclopropyl isomer, these protons would show a correlation to the C5 carbon. Nuclear Overhauser Effect (NOE) experiments can also be used, as they can show through-space proximity between the cyclopropyl protons and the H-4 proton, which would differ depending on the isomer. researchgate.net

Regarding conformational analysis, the cyclopropyl group is conformationally rigid. acs.org However, its orientation relative to the planar isoxazole ring can be investigated. The cyclopropyl ring introduces significant conformational constraints that can influence molecular packing and properties. acs.org NMR studies on other N-cyclopropyl amides have revealed distinct conformational preferences around the N-cyclopropyl bond, and similar analyses could be applied here to understand the rotational orientation of the cyclopropyl group. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of a newly synthesized compound. nih.gov Unlike low-resolution mass spectrometry, HRMS can measure mass with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula.

For 5-bromo-3-cyclopropyl-1,2-oxazole, the molecular formula is C₆H₆BrNO. uni.lu HRMS analysis would be expected to show a molecular ion peak corresponding to this formula. A key feature would be the isotopic pattern characteristic of a bromine-containing compound. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will display two peaks of nearly equal intensity for the molecular ion ([M]⁺ and [M+2]⁺), separated by two mass units.

The precise measurement of the monoisotopic mass, which for C₆H₆⁷⁹BrNO is 186.9633 Da, allows for differentiation from other potential formulas that might have the same nominal mass. uni.lunih.gov The confirmation of this exact mass by HRMS provides definitive evidence for the elemental composition of the title compound. rsc.orgnih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| 5-bromo-3-cyclopropyl-1,2-oxazole |

Ion Mobility Spectrometry (IMS) for Predicted Collision Cross-Sections (CCS)

Predicted CCS values for various adducts of 5-bromo-3-cyclopropyl-1,2-oxazole have been calculated using computational models. rsc.org These values, presented in the table below, offer a reference for future experimental work and aid in the tentative identification of the molecule in analytical studies. The predictions are based on the formation of different ions, such as protonated molecules ([M+H]⁺), sodium adducts ([M+Na]⁺), and others, which are commonly observed in mass spectrometry experiments.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 187.97057 | 132.8 |

| [M+Na]⁺ | 209.95251 | 147.7 |

| [M-H]⁻ | 185.95601 | 142.7 |

| [M+NH₄]⁺ | 204.99711 | 151.1 |

| [M+K]⁺ | 225.92645 | 138.3 |

| [M+H-H₂O]⁺ | 169.96055 | 132.4 |

| [M+HCOO]⁻ | 231.96149 | 155.0 |

| [M+CH₃COO]⁻ | 245.97714 | 149.3 |

| [M+Na-2H]⁻ | 207.93796 | 141.5 |

| [M]⁺ | 186.96274 | 153.9 |

| [M]⁻ | 186.96384 | 153.9 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for probing the functional groups and electronic structure of molecules. At present, specific experimental IR and UV-Vis spectra for 5-bromo-3-cyclopropyl-1,2-oxazole are not available in published literature. However, based on the known spectroscopic properties of related compounds and functional groups, the expected spectral features can be predicted.

Infrared (IR) Spectroscopy: The IR spectrum of 5-bromo-3-cyclopropyl-1,2-oxazole is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The cyclopropyl group should show C-H stretching vibrations at approximately 3100-3000 cm⁻¹. The C=N stretching vibration of the isoxazole ring is anticipated in the 1650-1550 cm⁻¹ region. The C-O stretching vibration within the ring is typically observed between 1250 and 1000 cm⁻¹. A key feature for this molecule would be the C-Br stretching vibration, which is expected to appear in the lower frequency region of the spectrum, generally around 650-550 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of 5-bromo-3-cyclopropyl-1,2-oxazole is expected to be characterized by electronic transitions within the isoxazole ring. Aromatic and heteroaromatic systems typically exhibit π → π* transitions. For the isoxazole ring, these transitions are expected to result in absorption maxima in the ultraviolet region. The presence of the bromine atom as a substituent may cause a slight bathochromic (red) shift of these absorption bands compared to the unsubstituted 3-cyclopropyl-1,2-oxazole. The precise wavelength of maximum absorption (λmax) would require experimental measurement or computational modeling.

Computational Chemistry and Theoretical Studies on 5 Bromo 3 Cyclopropyl 1,2 Oxazole

Computational Prediction of Reactive Sites and Selectivity in Chemical Transformations

Further research in the field of computational chemistry would be required to generate the data necessary to construct the requested article.

Structure Property Relationship Spr and Rational Design in Oxazole Chemistry

Influence of the Cyclopropyl (B3062369) Moiety on Molecular Properties, Electronic Features, and Strain Effects

The cyclopropane (B1198618) ring is a three-membered carbocycle characterized by significant ring strain, estimated to be around 27 kcal/mol. wikipedia.orgmasterorganicchemistry.com This strain arises from two main factors: angle strain, due to the compression of the internal C-C-C bond angles to 60° from the ideal sp³ hybridization angle of 109.5°, and torsional strain from the eclipsing of hydrogen atoms on adjacent carbons. wikipedia.orgmasterorganicchemistry.comlibretexts.org This inherent strain has profound consequences for the molecule's geometry and reactivity.

The orbitals of the C-C bonds in cyclopropane possess a higher degree of p-character than typical alkanes, a concept described by the Walsh model. stackexchange.com This "pseudo-π" character allows the cyclopropyl group to engage in conjugation with adjacent π-systems, such as the 1,2-oxazole ring. stackexchange.com It is generally considered a good π-electron donor. stackexchange.com This electron-donating nature can influence the electron density distribution within the oxazole (B20620) ring, impacting its aromaticity and reactivity towards electrophiles and nucleophiles.

The orientation of the cyclopropyl ring relative to the oxazole ring is critical. For effective conjugation, a "bisected" conformation is preferred, where the plane of the cyclopropyl ring is perpendicular to the plane of the oxazole ring. This alignment allows for maximal overlap between the Walsh orbitals of the cyclopropyl group and the π-system of the heterocycle. However, this optimal orientation can be hindered by steric interactions with adjacent substituents, leading to torsional strain. psiberg.comresearchgate.net In the case of 5-bromo-3-cyclopropyl-1,2-oxazole, the interaction between the cyclopropyl group and the oxazole ring will be a balance between the stabilizing effect of conjugation and the destabilizing effect of steric hindrance.

The incorporation of a cyclopropyl ring can also impact the metabolic stability and lipophilicity of a molecule, which are crucial parameters in drug design. acs.org The rigid nature of the cyclopropyl group can lock the conformation of the molecule, potentially leading to higher receptor binding affinity and selectivity.

Strategic Role of the Bromine Substituent as a Reactive Handle for Chemical Transformations

The bromine atom at the 5-position of the 1,2-oxazole ring serves as a versatile "reactive handle," enabling a wide array of chemical transformations. This is a cornerstone of its utility in synthetic chemistry, allowing for the late-stage functionalization and diversification of the oxazole scaffold.

Bromo-substituted heterocycles are key precursors for various transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space of more complex molecules. The reactivity of 5-bromo-1,2-oxazoles in such reactions is well-documented, making them valuable building blocks in organic synthesis. researchgate.net

Table 1: Potential Cross-Coupling Reactions of 5-bromo-3-cyclopropyl-1,2-oxazole

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Examples) | Resulting Structure |

| Suzuki Coupling | Aryl/heteroaryl boronic acids or esters | Pd(OAc)₂ / XPhos nih.gov | 5-Aryl/heteroaryl-3-cyclopropyl-1,2-oxazole |

| Stille Coupling | Organostannanes | Pd(OAc)₂ / XPhos nih.gov | 5-Substituted-3-cyclopropyl-1,2-oxazole |

| Heck Coupling | Alkenes | Pd(OAc)₂ / PPh₃ | 5-Alkenyl-3-cyclopropyl-1,2-oxazole |

| Sonogashira Coupling | Terminal alkynes | PdCl₂(PPh₃)₂ / CuI | 5-Alkynyl-3-cyclopropyl-1,2-oxazole |

| Buchwald-Hartwig Amination | Amines | Pd₂(dba)₃ / BINAP | 5-Amino-3-cyclopropyl-1,2-oxazole |

The bromine atom, being an electron-withdrawing group, also influences the electronic properties of the oxazole ring. It decreases the electron density of the ring, making it more susceptible to nucleophilic attack, although such reactions on the oxazole ring itself can sometimes lead to ring-opening. wikipedia.org The primary synthetic utility of the bromine substituent lies in its ability to be selectively replaced through the aforementioned cross-coupling reactions. This strategic placement allows for the introduction of a wide variety of functional groups at a late stage of a synthetic sequence, which is a highly desirable feature in combinatorial chemistry and drug discovery.

Exploration of Substituent Effects on the 1,2-Oxazole Ring System's Reactivity and Stability

The reactivity and stability of the 1,2-oxazole ring in 5-bromo-3-cyclopropyl-1,2-oxazole are governed by the interplay of the electronic effects of both the cyclopropyl and bromo substituents.

The 1,2-oxazole ring itself is a five-membered aromatic heterocycle with one oxygen and one nitrogen atom. The nitrogen atom is pyridine-like, while the oxygen atom is furan-like. This arrangement leads to a π-electron distribution that makes the ring generally less reactive towards electrophilic substitution than benzene. The calculated pi-electron density in thiazoles, which are structurally similar to oxazoles, marks the C5 position as a primary site for electrophilic substitution. wikipedia.org

The substituents at the 3- and 5-positions exert significant influence on this inherent reactivity:

Cyclopropyl Group (at C3): As discussed, the cyclopropyl group can act as a π-electron donor through conjugation. This electron-donating effect would be expected to increase the electron density of the oxazole ring, potentially activating it towards electrophilic attack.

The combination of an electron-donating group at C3 and an electron-withdrawing group at C5 creates a "push-pull" electronic environment within the oxazole ring. This can lead to a polarization of the π-system and influence the regioselectivity of any potential reactions. For instance, any electrophilic attack would likely be directed away from the electron-deficient C5 position.

Design Principles for Modulating Reactivity and Selectivity in Oxazole-Based Scaffolds

The understanding of the structure-property relationships of molecules like 5-bromo-3-cyclopropyl-1,2-oxazole provides a foundation for the rational design of new oxazole-based scaffolds with tailored properties.

The key design principles revolve around the strategic manipulation of substituents to control electronic and steric properties:

Modulating Reactivity for Synthesis: The bromine at C5 is a prime example of a design element that facilitates further chemical modification. By choosing this specific halogen, chemists can employ a vast toolbox of reliable cross-coupling reactions to build molecular complexity. The choice of coupling partner in a Suzuki or Stille reaction, for example, allows for the introduction of a wide range of functionalities, each with its own potential to interact with biological targets or influence material properties.

Controlling Molecular Shape and Rigidity: The cyclopropyl group introduces a degree of conformational rigidity. This principle can be extended by incorporating other rigid or semi-rigid substituents to control the three-dimensional shape of the molecule. This is particularly important in drug design, where a specific conformation is often required for optimal interaction with a protein's binding site.

Table 2: Interactive Design Principles for Oxazole Scaffolds

| Design Goal | Strategy | Example Modification on the 5-bromo-3-cyclopropyl-1,2-oxazole scaffold | Expected Outcome |

| Increase Electron Density | Introduce electron-donating groups | Replace bromine with an alkyl or alkoxy group via cross-coupling. | Enhanced reactivity towards electrophiles; altered dipole moment. |

| Decrease Electron Density | Introduce electron-withdrawing groups | Replace the cyclopropyl group with a cyano or nitro group. | Increased susceptibility to nucleophilic attack; altered acidity of adjacent protons. |

| Enhance Lipophilicity | Introduce non-polar groups | Couple with an aliphatic or aromatic boronic acid (Suzuki reaction). | Improved membrane permeability (in a biological context). |

| Introduce Hydrogen Bond Donors/Acceptors | Introduce functional groups like -OH, -NH₂, -COOH | Couple with a protected aminophenylboronic acid, followed by deprotection. | Potential for specific interactions with biological macromolecules. |

| Increase Steric Bulk | Introduce bulky substituents | Couple with a sterically hindered boronic acid (e.g., 2,4,6-trimethylphenylboronic acid). | Influence on reaction rates and potential for creating specific binding pockets. |

By applying these principles, chemists can rationally design and synthesize novel oxazole-based compounds with precisely controlled properties, moving from a lead compound like 5-bromo-3-cyclopropyl-1,2-oxazole to a library of derivatives with diverse functionalities and potential applications. researchgate.netacs.org

Research Applications and Interdisciplinary Insights of 5 Bromo 3 Cyclopropyl 1,2 Oxazole

Utility as a Versatile Building Block in Complex Molecule Synthesis

The structure of 5-bromo-3-cyclopropyl-1,2-oxazole suggests its significant utility as a versatile intermediate in the synthesis of more complex molecules, particularly novel heterocyclic systems. The bromine atom at the 5-position of the isoxazole (B147169) ring serves as a key functional handle for various chemical transformations.

Bromo-substituted heterocycles are valuable precursors in a multitude of cross-coupling reactions, which are fundamental in the construction of complex molecular architectures. For instance, bromo-isoxazoles can readily participate in reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, at the brominated position. This capability enables the synthesis of a diverse array of novel and advanced heterocyclic systems with potentially interesting biological or material properties.

The isoxazole ring itself is a stable aromatic system that can be further modified. The weak N-O bond within the isoxazole ring can be cleaved under specific conditions, leading to the formation of other valuable synthetic intermediates like β-hydroxy ketones or enaminones. This reactivity further expands the synthetic utility of 5-bromo-3-cyclopropyl-1,2-oxazole as a building block.

| Reaction Type | Potential Transformation of 5-bromo-3-cyclopropyl-1,2-oxazole | Resulting Molecular Scaffold |

| Suzuki-Miyaura Coupling | Reaction with an arylboronic acid | 5-Aryl-3-cyclopropyl-1,2-oxazole |

| Heck Coupling | Reaction with an alkene | 5-Vinyl-3-cyclopropyl-1,2-oxazole |

| Sonogashira Coupling | Reaction with a terminal alkyne | 5-Alkynyl-3-cyclopropyl-1,2-oxazole |

| N-O Bond Cleavage | Reductive ring opening | β-Hydroxy ketone with a cyclopropyl (B3062369) group |

Chemical libraries composed of diverse small molecules are essential tools in modern drug discovery and chemical biology. High-throughput screening (HTS) of these libraries against biological targets can identify starting points for the development of new therapeutic agents. 5-bromo-3-cyclopropyl-1,2-oxazole, with its distinct three-dimensional shape imparted by the cyclopropyl group and the reactive bromine handle, is an attractive candidate for inclusion in such libraries.

The ability to easily diversify the molecule through cross-coupling reactions at the bromine position allows for the rapid generation of a focused library of analogues. This library can then be screened to explore the structure-activity relationships (SAR) of isoxazole-containing compounds in various biological assays. The isoxazole scaffold is a known "privileged structure" in medicinal chemistry, meaning it is a recurring motif in biologically active compounds. nih.govrsc.orgsemanticscholar.org

Applications in Agrochemical Research

The isoxazole ring system is a well-established pharmacophore in the agrochemical industry, with several commercialized products containing this heterocycle. researchgate.netdntb.gov.ua The unique electronic and steric properties of the isoxazole moiety contribute to the biological activity of these compounds.

Several isoxazole derivatives are known to exhibit herbicidal activity. researchgate.netawiner.com For example, isoxaflutole (B1672639) is a prominent herbicide that belongs to the isoxazole class. awiner.com These compounds often act by inhibiting specific enzymes in plants, leading to their demise. The cyclopropyl group is also a common feature in many successful agrochemicals, often enhancing the potency and metabolic stability of the active ingredient. researchgate.net

Given these precedents, 5-bromo-3-cyclopropyl-1,2-oxazole could serve as a valuable precursor for the synthesis of new herbicidal agents. The bromine atom allows for the introduction of various substituents to modulate the compound's efficacy, selectivity, and environmental profile. Furthermore, isoxazole derivatives have also been investigated for their fungicidal and insecticidal properties, broadening the potential scope of 5-bromo-3-cyclopropyl-1,2-oxazole in the development of a range of crop protection compounds. researchgate.netglobal-agriculture.com

| Agrochemical Class | Potential Role of 5-bromo-3-cyclopropyl-1,2-oxazole |

| Herbicides | Precursor for the synthesis of novel isoxazole-based herbicides. |

| Fungicides | Starting material for the development of new fungicidal compounds. |

| Insecticides | Building block for creating insecticides with a cyclopropyl-isoxazole core. |

Contributions to Materials Science Research

While the application of isoxazoles in materials science is less explored compared to their role in life sciences, heterocyclic compounds, in general, are of growing interest in the development of novel organic materials.

The isoxazole ring, with its aromatic character and heteroatoms, can influence the electronic and photophysical properties of a molecule. Isoxazole-containing compounds have been investigated for their potential use in organic electronics, such as in the development of fluorescent materials and liquid crystals. mdpi.comresearchgate.netresearchgate.net The rigid and planar nature of the isoxazole ring can promote intermolecular interactions, such as π-π stacking, which are crucial for charge transport in organic semiconductors.

The presence of the bromine atom in 5-bromo-3-cyclopropyl-1,2-oxazole provides a convenient point for polymerization or for grafting the molecule onto other material scaffolds. The cyclopropyl group can also influence the packing and morphology of the resulting materials. While specific research on the material applications of this particular compound is not available, its structure suggests that it could be a building block for creating novel organic materials with tailored optical, electronic, or thermal properties.

Advanced Methodologies in Chemical Biology Research

There is no specific information available in the scientific literature regarding the use of 5-bromo-3-cyclopropyl-1,2-oxazole in advanced chemical biology research.

Development of Chemical Probes for Molecular Target Interaction Studies

No published studies were found that describe the development or use of 5-bromo-3-cyclopropyl-1,2-oxazole as a chemical probe for studying molecular target interactions. While its structure contains features that could theoretically be exploited for such purposes, such as the potential for derivatization at the bromine position, there is no documented evidence of this application.

Investigation of Molecular Recognition and Ligand Binding Mechanisms at a Fundamental Level

There is no available research that investigates the role of 5-bromo-3-cyclopropyl-1,2-oxazole in molecular recognition or ligand binding mechanisms. Fundamental studies exploring its binding affinity, thermodynamics, or structural interactions with biological macromolecules have not been reported.

Elucidation of Molecular Pathways and Chemical Perturbations in Biological Systems

No research has been published detailing the use of 5-bromo-3-cyclopropyl-1,2-oxazole to perturb biological systems or to elucidate molecular pathways. There are no reports of this compound being used as an inhibitor, activator, or modulator of any specific biological target or pathway.

Data Tables

Due to the absence of research data for 5-bromo-3-cyclopropyl-1,2-oxazole in the specified areas of chemical biology, no data tables containing research findings can be generated.

Future Directions and Emerging Research Avenues for 5 Bromo 3 Cyclopropyl 1,2 Oxazole

Development of More Sustainable and Environmentally Benign Synthetic Methodologies

The chemical industry's increasing focus on green chemistry is expected to heavily influence the future synthesis of 5-bromo-3-cyclopropyl-1,2-oxazole. While traditional synthetic routes may rely on hazardous reagents and generate significant waste, future methodologies will likely prioritize sustainability.

Key Research Thrusts:

Catalytic C-H Activation: Direct C-H functionalization of the cyclopropyl (B3062369) or isoxazole (B147169) rings would represent a more atom-economical approach compared to traditional multi-step syntheses that often involve pre-functionalized starting materials.

Photoredox and Electrocatalysis: Visible-light photoredox catalysis and electrochemical methods offer mild and environmentally friendly alternatives for constructing the isoxazole ring and for subsequent functionalization reactions. organic-chemistry.org These techniques can reduce the reliance on harsh reagents and high temperatures.

Flow Chemistry: Continuous flow reactors can enhance safety, improve reaction efficiency, and allow for easier scalability of synthetic processes. The development of flow-based syntheses for 5-bromo-3-cyclopropyl-1,2-oxazole would be a significant step towards its industrial-scale production.

Bio-inspired and Enzymatic Synthesis: Exploring biocatalytic or enzyme-mediated synthetic routes could offer highly selective and environmentally benign pathways to 5-bromo-3-cyclopropyl-1,2-oxazole and its analogues.

Green Solvents and Reagents: Research will likely focus on replacing hazardous solvents with greener alternatives like ionic liquids or deep eutectic solvents. ijpsonline.com Similarly, the use of safer and more sustainable reagents will be a priority. ijpsonline.com

A comparative table of conventional versus potential green synthetic approaches is presented below:

| Synthetic Aspect | Conventional Method | Potential Green Alternative |

| Ring Formation | Multi-step synthesis with protecting groups | One-pot reactions, [3+2] cycloadditions under mild conditions |

| Bromination | Use of excess bromine | N-Bromosuccinimide (NBS) in greener solvents, enzymatic halogenation |

| Solvents | Chlorinated hydrocarbons | Water, ionic liquids, supercritical CO2 |

| Catalysis | Stoichiometric reagents | Transition metal catalysis (e.g., Pd, Cu), photocatalysis, biocatalysis |

Integration of Advanced Analytical Techniques for Deeper Structural and Mechanistic Understanding

A thorough understanding of the structural and electronic properties of 5-bromo-3-cyclopropyl-1,2-oxazole is crucial for predicting its reactivity and designing new applications. The integration of advanced analytical techniques will be instrumental in this endeavor.

Key Analytical Approaches:

Multi-nuclear and Multi-dimensional NMR Spectroscopy: Advanced NMR techniques, including 13C, 15N, and 2D correlation spectroscopy (COSY, HSQC, HMBC), will continue to be essential for unambiguous structure elucidation of 5-bromo-3-cyclopropyl-1,2-oxazole and its derivatives. ipb.ptmdpi.com These techniques can also be used to study reaction mechanisms and dynamic processes.

High-Resolution Mass Spectrometry (HRMS): HRMS is indispensable for confirming molecular formulas and identifying reaction intermediates and byproducts with high accuracy. acs.org

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of molecular structure and offers insights into intermolecular interactions in the solid state. mdpi.com

In-situ Spectroscopic Techniques: Techniques like in-situ IR and Raman spectroscopy can be employed to monitor reactions in real-time, providing valuable kinetic and mechanistic data.

Application of Machine Learning and Artificial Intelligence in Predictive Chemical Modeling

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research by enabling the prediction of molecular properties, reaction outcomes, and potential biological activities.

Future Applications in the Context of 5-bromo-3-cyclopropyl-1,2-oxazole:

Predictive Reaction Modeling: ML algorithms can be trained on existing reaction data to predict the optimal conditions for the synthesis and functionalization of 5-bromo-3-cyclopropyl-1,2-oxazole, thereby reducing the need for extensive experimental screening.

De Novo Drug Design: Generative AI models can design novel molecules based on the 5-bromo-3-cyclopropyl-1,2-oxazole scaffold with desired properties for specific biological targets. stanford.edudig.watch

QSAR and Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models powered by ML can predict the biological activity and physicochemical properties of derivatives of 5-bromo-3-cyclopropyl-1,2-oxazole, accelerating the drug discovery process. nih.gov

Spectra Prediction: AI can be used to predict NMR and other spectral data for novel derivatives, aiding in their identification and characterization.

Exploration of Novel and Unprecedented Chemical Transformations

The unique structural features of 5-bromo-3-cyclopropyl-1,2-oxazole, particularly the reactive C-Br bond and the strained cyclopropyl ring, open up avenues for exploring novel chemical transformations.

Potential Areas of Exploration:

Cross-Coupling Reactions: The bromo substituent at the C5 position is a prime handle for a variety of palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) to introduce diverse functional groups. researchgate.netresearchgate.netuzh.ch

Ring-Opening Reactions: The strained cyclopropyl ring could be susceptible to ring-opening reactions under specific conditions, leading to the formation of novel acyclic or larger ring structures.

Photochemical Reactions: The isoxazole ring can participate in photochemical rearrangements, offering pathways to complex and synthetically useful isomers.

Click Chemistry: Functionalization of the oxazole (B20620) ring to include azide (B81097) or alkyne moieties would enable its use in "click" chemistry for applications in bioconjugation and materials science. chemrxiv.orgchemrxiv.org

A table summarizing potential transformations is provided below:

| Reaction Type | Reagents and Conditions | Potential Products |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 5-Aryl-3-cyclopropyl-1,2-oxazoles |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 5-Alkynyl-3-cyclopropyl-1,2-oxazoles |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 5-Amino-3-cyclopropyl-1,2-oxazoles |

| Cycloaddition Reactions | Dienophiles (for isoxazole ring participation) | Novel bicyclic or polycyclic systems |

Fostering Interdisciplinary Collaborations in Oxazole Research for Broader Impact

The full potential of 5-bromo-3-cyclopropyl-1,2-oxazole can be realized through collaborations between synthetic chemists and researchers in other disciplines.

Key Collaborative Areas:

Medicinal Chemistry and Chemical Biology: Collaboration with biologists and pharmacologists is essential to explore the therapeutic potential of derivatives of 5-bromo-3-cyclopropyl-1,2-oxazole as, for example, enzyme inhibitors or receptor modulators. chemscene.comnih.gov

Materials Science: The unique electronic and structural properties of this compound could be harnessed in the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), through collaboration with materials scientists. chemscene.com

Agrochemical Science: Partnering with agricultural scientists could lead to the discovery of new pesticides or herbicides based on the 5-bromo-3-cyclopropyl-1,2-oxazole scaffold.

Computational Chemistry: Close collaboration between experimental and computational chemists will be crucial for a synergistic approach to understanding reactivity, designing new molecules, and elucidating reaction mechanisms. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the key considerations when designing a synthesis route for 5-bromo-3-cyclopropyl-1,2-oxazole?

- Methodological Answer : Prioritize regioselectivity during bromination and cyclopropane ring stability. Use cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing the cyclopropyl group to the oxazole core. Monitor reaction conditions (e.g., temperature, solvent polarity) to avoid ring-opening of the cyclopropane. Validate intermediates via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

Q. How can researchers safely handle and store 5-bromo-3-cyclopropyl-1,2-oxazole in the laboratory?

- Methodological Answer : Store the compound in a cool, dry environment (2–8°C) under inert gas (e.g., argon) to prevent degradation. Use fume hoods and personal protective equipment (PPE) during handling due to potential bromine-related toxicity. Follow protocols for hazardous waste disposal, including neutralization of reactive bromine residues .

Q. What spectroscopic techniques are essential for characterizing 5-bromo-3-cyclopropyl-1,2-oxazole?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm cyclopropane proton environments (δ ~0.5–1.5 ppm) and oxazole ring protons (δ ~6.5–8.5 ppm).

- Infrared (IR) Spectroscopy : Identify C-Br stretching (~550–600 cm) and oxazole C=N absorption (~1600 cm).

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., EI-MS) and isotopic patterns consistent with bromine () .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for 5-bromo-3-cyclopropyl-1,2-oxazole derivatives?

- Methodological Answer :

- Case Study : If -NMR reveals unexpected peaks, synthesize a deuterated analog to distinguish between solvent artifacts and actual impurities.

- Statistical Analysis : Apply multivariate analysis (e.g., principal component analysis) to correlate spectral outliers with reaction variables (e.g., catalyst loading, reaction time).

- Collaborative Validation : Cross-validate data with independent labs using standardized protocols .

Q. What computational methods are suitable for predicting the reactivity of 5-bromo-3-cyclopropyl-1,2-oxazole in substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Simulate transition states for bromine substitution pathways.

- Molecular Dynamics (MD) : Model solvation effects to predict reaction rates in polar vs. nonpolar solvents.

- Software Tools : Use Gaussian or ORCA for quantum mechanical calculations, and VMD for visualization .

Q. How can researchers optimize regioselectivity in functionalizing the oxazole ring of 5-bromo-3-cyclopropyl-1,2-oxazole?

- Methodological Answer :

- Directing Groups : Introduce temporary substituents (e.g., trimethylsilyl) to steer bromine or other electrophiles to specific positions.

- Catalytic Systems : Screen palladium/copper catalysts for cross-coupling efficiency. For example, Pd(PPh) may enhance C5 selectivity in Suzuki reactions.

- Kinetic Studies : Use stopped-flow IR to monitor intermediate formation and adjust reaction time/temperature .

Q. What strategies mitigate impurities in scaled-up synthesis of 5-bromo-3-cyclopropyl-1,2-oxazole?

- Methodological Answer :

- Chromatographic Purification : Employ flash chromatography with gradient elution (hexane/ethyl acetate) to separate brominated byproducts.

- Crystallization Optimization : Screen solvent mixtures (e.g., ethanol/water) to improve crystal lattice purity.

- Process Analytical Technology (PAT) : Implement in-line UV/Vis monitoring to detect impurity thresholds in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.